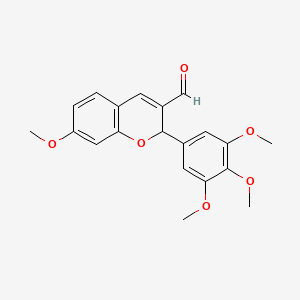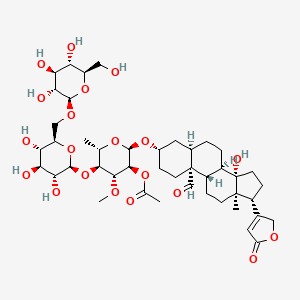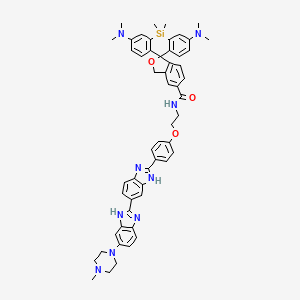
Gaba-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gaba-IN-1 is a compound known for its significant role in the modulation of gamma-aminobutyric acid (GABA) receptors. Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the central nervous system of mammals. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gaba-IN-1 typically involves the decarboxylation of glutamic acid, catalyzed by the enzyme glutamate decarboxylase. This process can be carried out under various conditions, including the use of specific pH levels and temperatures to optimize the yield of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes involving microorganisms that naturally produce gamma-aminobutyric acid. These microorganisms are cultured in controlled environments to maximize the production of this compound. The fermentation medium usually contains glucose, potassium dihydrogen phosphate, magnesium sulfate, ammonium sulfate, and other nutrients to support microbial growth and gamma-aminobutyric acid production .
Análisis De Reacciones Químicas
Types of Reactions: Gaba-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form succinic semialdehyde.
Reduction: It can be reduced to form gamma-hydroxybutyric acid.
Substitution: this compound can participate in substitution reactions where its amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions to achieve substitution reactions.
Major Products:
Oxidation: Succinic semialdehyde.
Reduction: Gamma-hydroxybutyric acid.
Substitution: Various substituted gamma-aminobutyric acid derivatives.
Aplicaciones Científicas De Investigación
Gaba-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various gamma-aminobutyric acid derivatives.
Biology: Studied for its role in neurotransmission and its effects on neuronal excitability.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and depression.
Mecanismo De Acción
Gaba-IN-1 exerts its effects by binding to gamma-aminobutyric acid receptors, specifically the gamma-aminobutyric acid A and gamma-aminobutyric acid B receptors. This binding modulates ion channels, leading to the hyperpolarization of the cell membrane and the inhibition of action potential transmission. The primary molecular targets are the gamma-aminobutyric acid receptors, and the pathways involved include the modulation of chloride ion channels and the reduction of neuronal excitability .
Comparación Con Compuestos Similares
Baclofen: A gamma-aminobutyric acid B receptor agonist used to treat spasticity.
Pregabalin: A gamma-aminobutyric acid analogue used to treat neuropathic pain and epilepsy.
Gabapentin: A gamma-aminobutyric acid analogue used to treat neuropathic pain and partial seizures.
Uniqueness of Gaba-IN-1: this compound is unique in its specific binding affinity and modulatory effects on gamma-aminobutyric acid receptors. Unlike other gamma-aminobutyric acid analogues, this compound has been shown to have a distinct profile in terms of its efficacy and safety in modulating neuronal excitability and neurotransmission.
Propiedades
Fórmula molecular |
C12H4Cl2F6N4OSe |
|---|---|
Peso molecular |
484.1 g/mol |
Nombre IUPAC |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylseleninyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H4Cl2F6N4OSe/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2 |
Clave InChI |
CSNLDDVVPITZTL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[Se](=O)C(F)(F)F)N)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2R,3R,4S,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B12381683.png)


![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)
![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)




![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)


